molecular formula CH5NO2S2 B12553858 Aminomethanesulfonothioic O-acid CAS No. 193206-15-4

Aminomethanesulfonothioic O-acid

Cat. No.: B12553858
CAS No.: 193206-15-4
M. Wt: 127.19 g/mol
InChI Key: GZEUEYKNRLYVOX-UHFFFAOYSA-N
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Description

Aminomethanesulfonothioic O-acid is a sulfonothioic acid derivative characterized by the presence of a sulfonothioate group (-S(O)(S)-) and an amino (-NH2) substituent on the methane backbone. Its IUPAC name follows the provisional recommendations for sulfonothioic acids, where the "O-acid" designation indicates the hydroxyl group (-OH) is bonded to the sulfur atom .

For instance, alkylthioic O-acid esters in cyanobacteria exhibit significant cytotoxicity, suggesting analogous biological activity in this compound .

Properties

CAS No.

193206-15-4

Molecular Formula

CH5NO2S2

Molecular Weight

127.19 g/mol

IUPAC Name

hydroxysulfonothioylmethanamine

InChI

InChI=1S/CH5NO2S2/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)

InChI Key

GZEUEYKNRLYVOX-UHFFFAOYSA-N

Canonical SMILES

C(N)S(=O)(=S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminomethanesulfonothioic O-acid typically involves the reaction of methanesulfonic acid with an amine under controlled conditions. One common method is the reaction of methanesulfonic acid with ammonia or a primary amine, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethanesulfonothioic O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aminomethanesulfonothioic O-acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Aminomethanesulfonothioic O-acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonothioic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by interfering with folate metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares aminomethanesulfonothioic O-acid with key analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound CH5NO3S2 -NH2, -S(O)(S)-, -OH Amino-substituted methane backbone
4-Methylbenzenesulfonothioic O-acid C7H8O2S2 -CH3 (aromatic), -S(O)(S)-, -OH Aromatic ring with methyl substituent
Thionsulfolipid (cyanobacterial derivative) C27H50O12S2 -O-acyl, -O-thioacyl, -sulfoquinovose Sulfolipid with thioic O-acid ester
Isopropylphosphonothioic O,O-acid C3H9O2PS -PO2S-, -isopropyl Phosphonothioic acid with O,O-esterification
Propylphosphonothioic O,O-acid C3H9O2PS -PO2S-, -propyl Linear alkyl chain with phosphonothioate group

Key Research Findings

Cyanobacterial Thioic O-Acid Derivatives: Unique sulfolipids from Synechococcus sp. BP-1 highlight the role of thioic O-acid esters in photosynthetic efficiency and cytotoxicity. These compounds are absent in higher plants, suggesting evolutionary specialization .

Aromatic vs. Aliphatic Sulfonothioic Acids: Aromatic derivatives (e.g., 4-methylbenzenesulfonothioic O-acid) exhibit higher thermal stability (predicted boiling point = 300.3°C) compared to aliphatic analogs, which may degrade faster in aqueous environments .

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